molecular formula C11H14O2 B2404010 Methyl 3-(p-tolyl)propanoate CAS No. 56955-36-3

Methyl 3-(p-tolyl)propanoate

Cat. No.: B2404010
CAS No.: 56955-36-3
M. Wt: 178.231
InChI Key: ZYODXRYBYZMUNL-UHFFFAOYSA-N
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Description

Methyl 3-(p-tolyl)propanoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from the reaction of p-toluic acid and methanol. This compound is characterized by a methyl ester functional group attached to a propanoate chain, which is further connected to a p-tolyl group. The presence of the aromatic ring in its structure imparts unique chemical properties, making it a valuable compound in various chemical reactions and applications.

Mechanism of Action

Target of Action

Methyl 3-(p-tolyl)propanoate, also known as Methyl 3-(4-methylphenyl)propanoate, is a complex organic compound It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Based on its structural similarity to other bioactive aromatic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

These compounds have an array of important functions including plant defense and structural support .

Pharmacokinetics

The compound’s molecular weight of 17823 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Related indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry room temperature environment . Furthermore, the compound’s action and efficacy could potentially be influenced by the pH and enzymatic conditions of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(p-tolyl)propanoate can be synthesized through the esterification of p-toluic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

p-Toluic acid+MethanolH2SO4Methyl 3-(p-tolyl)propanoate+Water\text{p-Toluic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} p-Toluic acid+MethanolH2​SO4​​Methyl 3-(p-tolyl)propanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where p-toluic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously separated from the reaction mixture through distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(p-tolyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to p-toluic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using concentrated sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    p-Toluic acid and methanol.

    Reduction: 3-(p-tolyl)propanol.

    Substitution: Various substituted derivatives of the aromatic ring, such as nitro, sulfonyl, or halogenated compounds.

Scientific Research Applications

Methyl 3-(p-tolyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant aromatic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(o-tolyl)propanoate
  • Methyl 3-(m-tolyl)propanoate
  • Methyl 3-(p-methoxyphenyl)propanoate

Uniqueness

Methyl 3-(p-tolyl)propanoate is unique due to the position of the methyl group on the aromatic ring, which influences its reactivity and physical properties. Compared to its ortho and meta isomers, the para isomer exhibits different steric and electronic effects, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

methyl 3-(4-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYODXRYBYZMUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.39 g of 3-p-tolyl-acrylic acid methyl ester (40aa) prepared by above Step 1 was dissolved in methanol solution (7.9 mM) under nitrogen atmosphere. Then Pd—C was added thereto, hydrogenated under a hydrogen balloon for 1 to 2 hrs at room temperature. The reaction mixture was filtered and concentrated in vacuo. The resulting compound was purified with Silica gel column chromatography with a solvent mixture mixed with EtOAc and hexane (1:10) as an eluant to give 1.24 g of 3-p-tolyl-propionic acid methyl ester (40ab) (yield: 95%).
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Synthesis routes and methods II

Procedure details

1.39 g of 3-p-tolyl-acrylic acid methyl ester (40aa) prepared by above Step 1 was dissolved in methanol solution (7.9 mmol) under argon atmosphere. Then Pd—C was added thereto, hydrogenated under a hydrogen balloon for 1 to 2 hrs at room temperature. The reaction mixture was filtered and concentrated in vacuo. The resulting compound was purified with Silica gel column chromatography with a solvent mixture mixed with EtOAc and hexane (1:10) as an eluant to give 1.24 g of 3-p-tolyl-propionic acid methyl ester (40ab) (yield: 95%).
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